![molecular formula C10H13N3O2S B11775244 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B11775244.png)
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties. Benzimidazoles are heterocyclic aromatic organic compounds that play a significant role in medicinal chemistry due to their potential therapeutic applications . The presence of the isopropylsulfonyl group in this compound enhances its chemical reactivity and biological activity.
Preparation Methods
The synthesis of 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Isopropylsulfonyl Group: The isopropylsulfonyl group can be introduced via sulfonylation reactions using isopropylsulfonyl chloride in the presence of a base such as pyridine.
Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: By interacting with these targets, the compound can influence various cellular pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-(Isopropylsulfonyl)-1H-benzo[d]imidazol-2-amine can be compared with other benzimidazole derivatives:
1H-benzo[d]imidazol-2-amine: Lacks the isopropylsulfonyl group, resulting in different chemical reactivity and biological activity.
1-(Methylsulfonyl)-1H-benzo[d]imidazol-2-amine: Similar structure but with a methylsulfonyl group instead of isopropylsulfonyl, leading to variations in its chemical and biological properties.
1-(Ethylsulfonyl)-1H-benzo[d]imidazol-2-amine: Contains an ethylsulfonyl group, which also affects its reactivity and activity compared to the isopropylsulfonyl derivative.
The uniqueness of this compound lies in its specific substituent, which imparts distinct chemical and biological characteristics .
Properties
Molecular Formula |
C10H13N3O2S |
|---|---|
Molecular Weight |
239.30 g/mol |
IUPAC Name |
1-propan-2-ylsulfonylbenzimidazol-2-amine |
InChI |
InChI=1S/C10H13N3O2S/c1-7(2)16(14,15)13-9-6-4-3-5-8(9)12-10(13)11/h3-7H,1-2H3,(H2,11,12) |
InChI Key |
RWKBNGLOXOXHLE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1C2=CC=CC=C2N=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


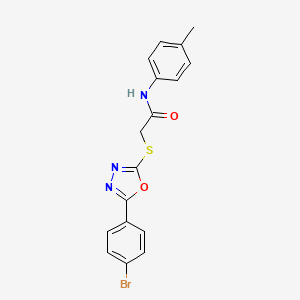
![2-Cyclopropyl-4-(piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B11775172.png)
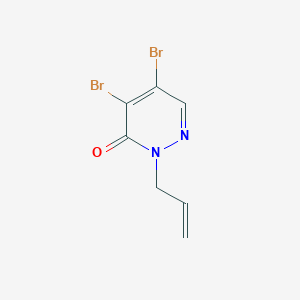
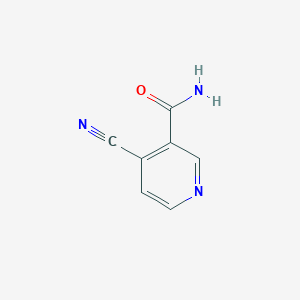
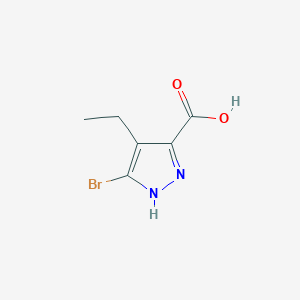
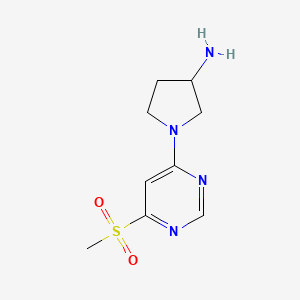
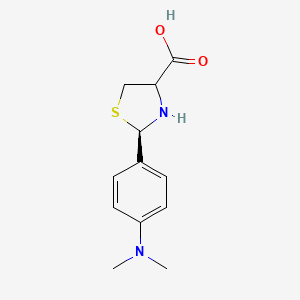
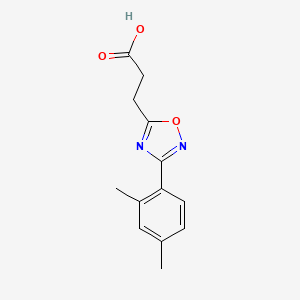

![2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B11775222.png)
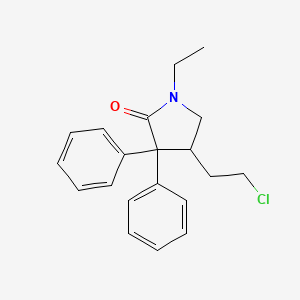

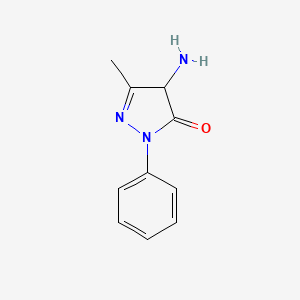
![1,3,5-trimethyl-4-[(3R)-pyrrolidin-3-yl]oxypyrazole](/img/structure/B11775259.png)
